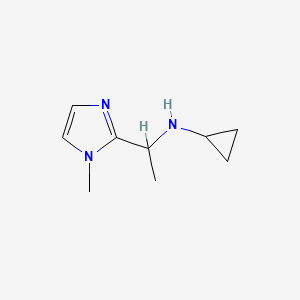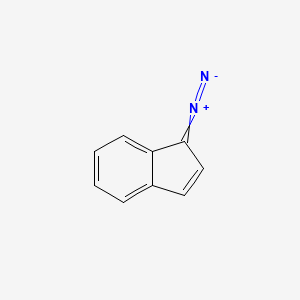
1-Diazo-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazo-1H-indene is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to an indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Diazo-1H-indene can be synthesized through several methods. One common approach involves the diazotization of 1H-indene using diazo transfer reagents such as p-toluenesulfonyl azide or methanesulfonyl azide. The reaction typically requires a base, such as potassium ethoxide or triethylamine, in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of diazo compound synthesis apply. These methods often involve large-scale diazotization reactions under controlled conditions to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Diazo-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while reduction can produce indene amines.
Aplicaciones Científicas De Investigación
1-Diazo-1H-indene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1-Diazo-1H-indene involves the reactivity of the diazo group. The diazo group can generate reactive intermediates, such as carbenes, under certain conditions. These intermediates can then participate in various chemical transformations, including cycloadditions and insertions into C-H and X-H bonds .
Comparación Con Compuestos Similares
2-Diazo-1,3-indanedione: This compound also contains a diazo group and is used in similar synthetic applications.
Diazoacetates: These compounds are widely used in cyclopropanation reactions and share similar reactivity with 1-Diazo-1H-indene.
Uniqueness: this compound is unique due to its indene ring structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable reagent in the synthesis of complex organic molecules and materials.
Propiedades
Número CAS |
35847-40-6 |
|---|---|
Fórmula molecular |
C9H6N2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
1-diazoindene |
InChI |
InChI=1S/C9H6N2/c10-11-9-6-5-7-3-1-2-4-8(7)9/h1-6H |
Clave InChI |
LIIOKUFYMPKYKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC2=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


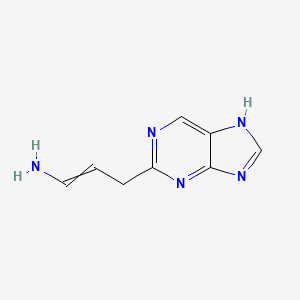
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
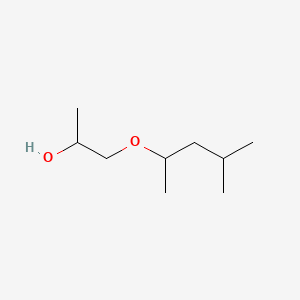
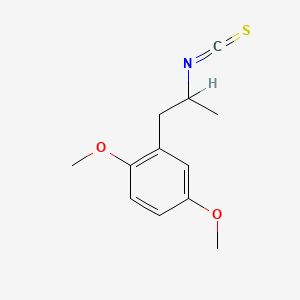
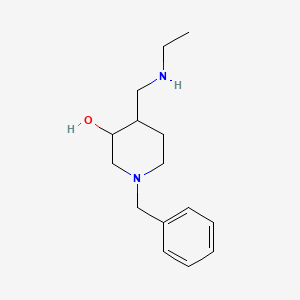
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
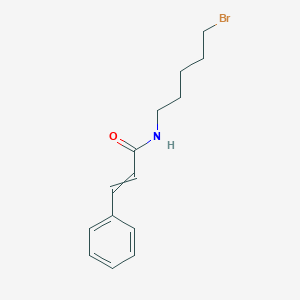
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)

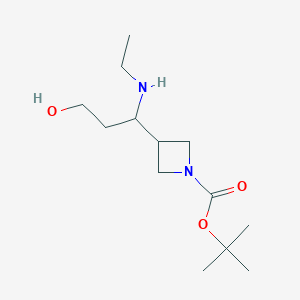
![8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954147.png)

